3,7-Benzofurandiol

Dihydroorotase inhibition Pyrimidine biosynthesis Enzyme assay

3,7-Benzofurandiol (1-benzofuran-3,7-diol; CAS 187481-33-0) is a fully aromatic, planar benzofuran diol with the molecular formula C₈H₆O₃ and exact mass 150.03168 Da, bearing hydroxyl substituents at the 3- and 7-positions of the fused benzene–furan ring system. It is classified as a synthetic organic small molecule with zero rotatable bonds, two hydrogen bond donors, three hydrogen bond acceptors, a topological polar surface area of 53.6 Ų, and a computed XLogP of 2.23.

Molecular Formula C8H6O3
Molecular Weight 150.133
CAS No. 187481-33-0
Cat. No. B573192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-Benzofurandiol
CAS187481-33-0
Synonyms3,7-Benzofurandiol
Molecular FormulaC8H6O3
Molecular Weight150.133
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)OC=C2O
InChIInChI=1S/C8H6O3/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-4,9-10H
InChIKeyMGKXFRSMTQMJDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,7-Benzofurandiol (CAS 187481-33-0): Physicochemical and Biological Baseline for Benzofuran Diol Procurement


3,7-Benzofurandiol (1-benzofuran-3,7-diol; CAS 187481-33-0) is a fully aromatic, planar benzofuran diol with the molecular formula C₈H₆O₃ and exact mass 150.03168 Da, bearing hydroxyl substituents at the 3- and 7-positions of the fused benzene–furan ring system [1]. It is classified as a synthetic organic small molecule with zero rotatable bonds, two hydrogen bond donors, three hydrogen bond acceptors, a topological polar surface area of 53.6 Ų, and a computed XLogP of 2.23 [2]. The compound possesses a distinct substitution pattern that differentiates it from other benzofuran diol isomers (e.g., 5,6-; 4,7-; and 6,7-benzofurandiols) with respect to intramolecular hydrogen-bonding capacity, electronic distribution, and metabolic susceptibility [1].

Why 3,7-Benzofurandiol Cannot Be Interchanged with Other Benzofuran Diol Isomers: Structural and Electronic Determinants


Benzofuran diol isomers sharing the identical molecular formula C₈H₆O₃ are not functionally interchangeable because the precise positioning of the two hydroxyl groups governs intramolecular hydrogen bonding, resonance stabilization of phenoxyl radicals, electronic density at the furan oxygen, and susceptibility to oxidative metabolism [1]. The 3,7-substitution pattern places one hydroxyl on the electron-rich furan ring (position 3, enolic character) and the other at the peri-adjacent position 7 on the benzene ring, creating a spatial arrangement that neither the ortho-diol 5,6-isomer (prone to intramolecular H-bonding and quinone formation) nor the 2,3-isomer (antibacterial dihydroxybenzofuran scaffold, GtoPdb Ligand ID 10992) can replicate [2]. These differences have been shown to manifest in measurable shifts in enzyme inhibition potency, as demonstrated by the ~5.6-fold difference in dihydroorotase IC₅₀ between 3,7-benzofurandiol and its close structural relative in the same assay system [3]. Consequently, substitution with a different positional isomer or a dihydro analog (e.g., 2,3-dihydro-2,2-dimethyl-3,7-benzofurandiol, CAS 17781-15-6) would yield divergent biological readouts that invalidate cross-compound data pooling [3].

3,7-Benzofurandiol Quantitative Comparative Evidence: Head-to-Head and Cross-Study Differentiation Data


Dihydroorotase (DHO) Inhibition Potency: 3,7-Benzofurandiol vs. Structural Analog BindingDB Cross-Study Comparison

3,7-Benzofurandiol was evaluated for inhibition of dihydroorotase (DHO) from mouse Ehrlich ascites cells in a biochemical assay at pH 7.37. The compound demonstrated an IC₅₀ of 1.00 × 10⁶ nM (1 mM) when tested at a concentration of 10 µM [1]. In comparison, within the same BindingDB assay collection, another structurally related small molecule (identified via ChEMBL as a benzofuran scaffold derivative) exhibited a substantially more potent IC₅₀ of 1.80 × 10⁵ nM (180 µM) under identical pH and enzyme-source conditions [2]. This represents an approximately 5.6-fold difference in DHO inhibitory potency, establishing a clear rank-order distinction between 3,7-benzofurandiol and at least one related benzofuran-containing scaffold in the pyrimidine biosynthesis enzyme inhibition space.

Dihydroorotase inhibition Pyrimidine biosynthesis Enzyme assay

Physicochemical Differentiation: Computed XLogP and Topological Polar Surface Area of 3,7-Benzofurandiol vs. 5,6-Benzofurandiol Positional Isomer

The computed XLogP of 3,7-benzofurandiol is 2.23, with a topological polar surface area (TPSA) of 53.6 Ų and zero rotatable bonds, as catalogued in the IUPHAR/BPS Guide to Pharmacology database [1]. In contrast, the positional isomer 5,6-benzofurandiol (CAS 37761-74-3) exhibits a differing lipophilicity profile owing to the ortho-relationship of its hydroxyl groups, which enables intramolecular hydrogen bonding that effectively reduces the compound's net polarity; this structural feature is reported to enhance membrane permeability in biological systems compared to para-substituted analogs . While a direct experimental logP for 5,6-benzofurandiol was not located in primary literature, the established principle that catechol-like ortho-diol substitution (5,6-isomer) alters both cLogP and membrane partitioning relative to the 3,7-arrangement provides a justified class-level inference of differentiated pharmacokinetic behavior .

Lipophilicity Membrane permeability Drug-likeness

Molecular Planarity and Rotational Restriction: 3,7-Benzofurandiol vs. 2,3-Dihydro-2,2-dimethyl-3,7-benzofurandiol (CAS 17781-15-6)

3,7-Benzofurandiol possesses zero rotatable bonds, a fully aromatic benzofuran core, and a computed complexity value of 148, rendering the molecule completely planar and conformationally rigid . Its 2,3-dihydro analog, 2,3-dihydro-2,2-dimethyl-3,7-benzofurandiol (CAS 17781-15-6; C₁₀H₁₂O₃, MW 180.20), contains a saturated dihydrofuran ring bearing gem-dimethyl substituents at position 2, which introduces sp³ hybridization at C2 and C3, eliminates ring aromaticity across the furan moiety, adds rotatable bond character, and increases molecular weight by 20% (150.13 → 180.20 Da) . The structural consequence is that the dihydro analog loses the extended π-conjugation between the hydroxyl at C3 and the furan oxygen, altering both the UV absorption profile and the acidity of the 3-OH proton. Furthermore, the gem-dimethyl groups create steric bulk that can impede protein binding pocket accommodation relative to the planar 3,7-benzofurandiol scaffold .

Conformational restriction Molecular recognition Solid-state properties

Antibacterial Gram-Positive Selectivity: 2,3-Benzofurandiol (Dihydroxybenzofuran) as a Distinct Scaffold from 3,7-Benzofurandiol

The positional isomer 2,3-benzofurandiol (dihydroxybenzofuran, CAS 163463-62-5; GtoPdb Ligand ID 10992; PubChem CID 22994886) is documented in the IUPHAR/BPS Guide to Pharmacology and the AntibioticDB as possessing strong bactericidal activity against Gram-positive bacteria, specifically Staphylococcus aureus 6538P and Staphylococcus epidermidis RP62A in planktonic state, with the ability to prevent biofilm formation [1][2]. This compound has been advanced to preclinical development (status: inactive/discontinued) by Sapienza University/Indena SpA [2]. Critically, the antibacterial activity profile is specifically attributed to the 2,3-diol substitution pattern on the benzofuran core, which places both hydroxyl groups directly on the furan ring. The 3,7-benzofurandiol isomer distributes its hydroxyl groups across both the furan (C3) and benzene (C7) rings, a distinctly different pharmacophore that has not been reported to possess comparable Gram-positive antibacterial activity in the publicly available literature [3]. No MIC values for 3,7-benzofurandiol against S. aureus or S. epidermidis were located in primary research papers, patents, or authoritative databases.

Antibacterial Gram-positive Biofilm prevention

Procurement-Relevant Purity and Documentation Availability: 3,7-Benzofurandiol vs. 2,3-Dihydro-2,2-dimethyl-3,7-benzofurandiol Metabolite Reference Standard

3,7-Benzofurandiol (CAS 187481-33-0) is listed by multiple chemical suppliers (e.g., Shenzhen Aituo Chemical/chemBlink) primarily as a research chemical, but publicly disclosed purity specifications and certified analytical data sheets (e.g., HPLC purity, residual solvent analysis, elemental analysis) are notably sparse compared to its more widely used dihydro-dimethyl analog . In contrast, 2,3-dihydro-2,2-dimethyl-3,7-benzofurandiol (CAS 17781-15-6; also known as Carbofuran-3-hydroxy-7-phenol) is a well-characterized metabolite reference standard in the carbofuran pesticide degradation pathway, with established analytical methods for quantification in environmental samples, published mass spectral libraries (mzCloud, NIST), and multiple commercial sources offering defined purity grades [1]. The 3-hydroxycarbofuran derivative (CAS 16655-82-6, containing the 3,7-benzofurandiol core with 7-O-methylcarbamate and 2,2-dimethyl substitution) is available at 98% purity from certified vendors, indicating that the core scaffold with additional substitution is readily accessible at high purity, whereas the unsubstituted parent 3,7-benzofurandiol lacks comparable quality documentation .

Analytical reference standard Purity specification Carbofuran metabolism

Recommended Application Scenarios for 3,7-Benzofurandiol Based on Verified Differentiation Evidence


Scaffold-Diversification Probe in Pyrimidine Biosynthesis Enzyme Inhibitor Screening

3,7-Benzofurandiol has documented inhibitory activity against dihydroorotase (DHO) with an IC₅₀ of 1 mM, establishing it as a weak but verifiable DHO ligand. Researchers conducting high-throughput screening campaigns against pyrimidine biosynthesis enzymes (DHO, aspartate transcarbamoylase, orotate phosphoribosyltransferase) can employ 3,7-benzofurandiol as a scaffold-diversification probe to interrogate the chemotype space distinct from more potent benzofuran-based inhibitors that achieve IC₅₀ values in the sub-millimolar range [1]. Its planar, zero-rotatable-bond structure makes it suitable for fragment-based drug discovery and crystallographic soaking experiments where rigid, low-complexity ligands are preferred for initial hit identification .

Physicochemical Reference Compound for Benzofuran Diol Isomer Permeability Studies

With a computed XLogP of 2.23, TPSA of 53.6 Ų, and zero Lipinski violations, 3,7-benzofurandiol serves as an informative reference compound in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer studies designed to quantify how benzofuran diol substitution pattern affects passive membrane flux. Because the 5,6-isomer is predicted to exhibit lower effective polarity due to intramolecular H-bonding, and the 3,7-isomer lacks this feature, direct comparative permeability measurements using both isomers would generate data to validate computational permeability models for heterocyclic diols [2].

Conformationally Constrained Pharmacophore Template for Structure-Based Drug Design

The fully aromatic, planar benzofuran core with zero rotatable bonds and precisely positioned 3-OH (furan ring, enolic) and 7-OH (benzene ring, phenolic) hydrogen-bond donor/acceptor vectors makes 3,7-benzofurandiol an attractive minimal pharmacophore template for structure-based design efforts where rigid-body docking against flat protein binding pockets is required. Its conformational simplicity (complexity = 148; no sp³ centers) eliminates the entropic penalty associated with flexible ligands, potentially improving docking score predictiveness compared to the 2,3-dihydro-2,2-dimethyl analog, which carries flexible gem-dimethyl substituents .

Metabolite Pathway Reference Standard for Carbofuran Environmental Fate Studies

Although 3,7-benzofurandiol itself lacks the 2,2-dimethyl and 7-methylcarbamate substituents of the carbofuran metabolite series, its core scaffold represents the fully de-alkylated/de-carbamoylated benzofuran diol substructure that may arise under exhaustive environmental degradation conditions. Analytical laboratories developing LC-MS/MS methods for comprehensive carbofuran metabolite profiling in soil and water can use 3,7-benzofurandiol as a method development standard to establish chromatographic retention time windows and mass spectral fragmentation patterns for the benzofuran-3,7-diol core, complementing the certified reference standards available for the substituted metabolites (e.g., 3-hydroxycarbofuran, CAS 16655-82-6; Carbofuran-3-hydroxy-7-phenol, CAS 17781-15-6) .

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